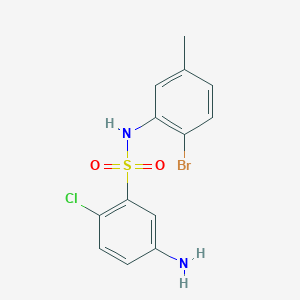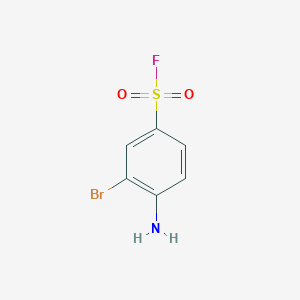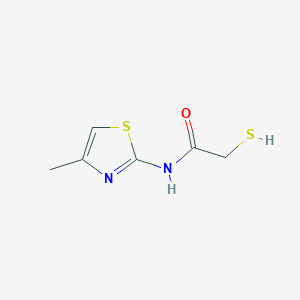![molecular formula C25H21FN2O3 B2642805 N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide CAS No. 1359386-49-4](/img/structure/B2642805.png)
N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide” is a chemical compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products . For instance, novel extended fluorescent styryl derivatives were synthesized from (E)-3- (2-cyclopropyl-4- (4-fluorophenyl)quinolin-3-yl)acrylaldehyde containing quinoline ring with 4-fluorophenyl ring at the 4-position as an electron donor and different active methylene compounds as electron acceptors by conventional Knoevenagel condensation reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C27H25FN2O5 . Its average mass is 476.496 Da and its monoisotopic mass is 476.174744 Da .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Scientific Research Applications
Biochemical Interactions and Therapeutic Potential
Psycho- and Neurotropic Profiling : Studies on quinoline derivatives have identified compounds with significant sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, suggesting potential for the development of psychoactive drugs (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Activities : Certain quinoline derivatives exhibit antiproliferative activities against various cancer cell lines, highlighting their potential as anticancer agents. For instance, compounds have shown effectiveness in inhibiting tumor growth and neovascularization, indicating their therapeutic potential in cancer treatment (Qi et al., 2013).
Kinase Inhibition for Cancer Therapy : Derivatives of quinoline have been found to inhibit c-MET, a factor closely linked to human malignancies, demonstrating potential for cancer therapy. Specific compounds have shown both potent inhibitory activities against c-MET and high anticancer activity in vitro (Jiang et al., 2016).
Chemical Properties and Applications
Fluorescence and Radiolabeling : Quinoline derivatives are known as efficient fluorophores, used in biochemistry and medicine for studying biological systems. These compounds, including those related to N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide, are valuable for DNA fluorophores and potentially as antioxidants and radioprotectors, emphasizing their importance in biochemical research (Aleksanyan & Hambardzumyan, 2013).
Structural Studies : Research on the co-crystals and salts of quinoline derivatives, focusing on amide bonds, provides insights into their structural characteristics and interactions. These studies contribute to understanding the molecular basis of their biological activity and potential therapeutic applications (Karmakar, Kalita, & Baruah, 2009).
Aldose Reductase Inhibitors : Quinoxalin-2(1H)-one-based quinoline derivatives have been developed as aldose reductase inhibitors, showing potent effects and selectivity with potential to combat diabetic complications. This emphasizes the role of quinoline derivatives in addressing chronic conditions beyond their anticancer and psycho-neurotropic applications (Qin et al., 2015).
Mechanism of Action
Future Directions
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-7-9-18(26)10-8-16)28-22-12-11-19(14-21(22)24)27-25(29)17-5-4-6-20(13-17)30-2/h4-15H,3H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRNYLMHVTVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-ethyl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2642722.png)

![7-[2-(Difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642725.png)
![5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2642727.png)




![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2642733.png)


![4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B2642738.png)
![2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2642743.png)
![Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2642745.png)